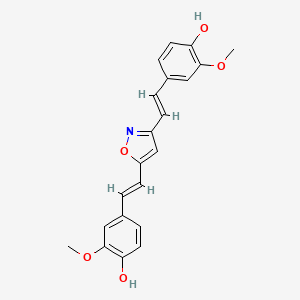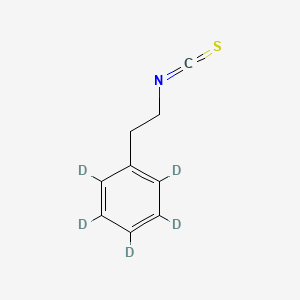
2-Phenyl-D5-ethyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-D5-ethyl isothiocyanate is a member of the isothiocyanate family, which are compounds characterized by the functional group -N=C=S. Isothiocyanates are known for their presence in cruciferous vegetables and their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-D5-ethyl isothiocyanate can be achieved through various methods. One common approach involves the reaction of primary amines with carbon disulfide and an appropriate desulfurating agent. For instance, a two-step, one-pot reaction of primary amines or their salts with carbon disulfide, followed by reaction of the intermediate dithiocarbamates with T3P (propane phosphonic acid anhydride), provides isothiocyanates in good yields . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods
Industrial production of isothiocyanates often involves large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-D5-ethyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: Isothiocyanates can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of isothiocyanates can yield amines.
Substitution: Isothiocyanates can participate in nucleophilic substitution reactions, where the -N=C=S group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides, while reduction can produce the corresponding amine.
Scientific Research Applications
2-Phenyl-D5-ethyl isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-D5-ethyl isothiocyanate involves its interaction with cellular components. Once inside the cells, isothiocyanates react with glutathione, catalyzed by the enzyme glutathione S-transferase (GST). This reaction leads to the formation of conjugates that can modulate various cellular pathways, including those involved in oxidative stress and inflammation . Additionally, isothiocyanates can inhibit the activity of certain enzymes and proteins, contributing to their biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phenyl ethyl isothiocyanate
- Sulforaphane
- 4-[(α-L-rhamnosyloxy) benzyl] isothiocyanate
Uniqueness
2-Phenyl-D5-ethyl isothiocyanate is unique due to its specific structural features and deuterium labeling, which can provide insights into reaction mechanisms and metabolic pathways. Compared to other isothiocyanates, it may exhibit distinct biological activities and stability profiles .
Properties
Molecular Formula |
C9H9NS |
|---|---|
Molecular Weight |
168.27 g/mol |
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(2-isothiocyanatoethyl)benzene |
InChI |
InChI=1S/C9H9NS/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2/i1D,2D,3D,4D,5D |
InChI Key |
IZJDOKYDEWTZSO-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN=C=S)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


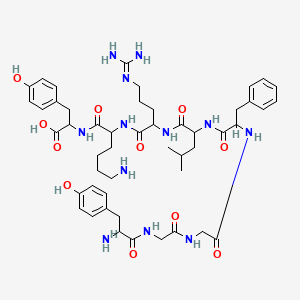
![2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B12311540.png)
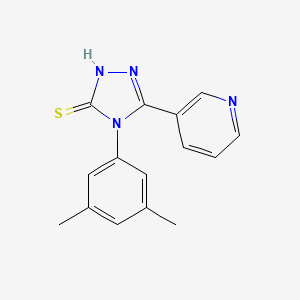
![6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12311552.png)
![(2S,3S,4S,5R,6S)-6-{[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-chromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12311553.png)
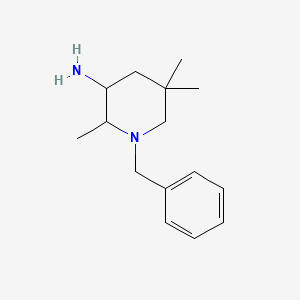
![(S)-[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol](/img/structure/B12311558.png)
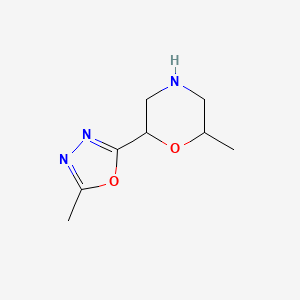

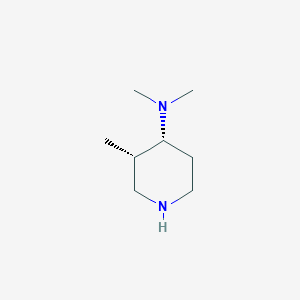
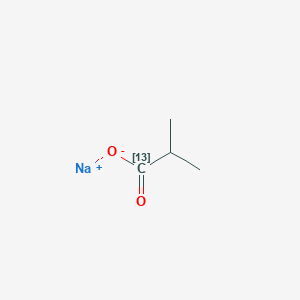

![1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one](/img/structure/B12311597.png)
